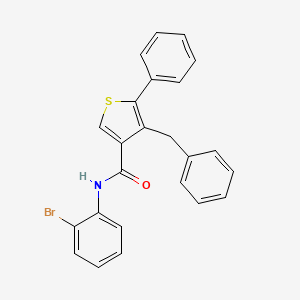
4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential in treating various diseases. This compound belongs to the class of thiophene carboxamides and has shown promising results in scientific research.
作用机制
The mechanism of action of 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide involves the inhibition of various enzymes and proteins involved in the disease pathogenesis. This compound inhibits the activity of histone deacetylases (HDACs) and proteasome, which are involved in cancer cell growth and protein degradation. It also inhibits the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation. In neurological disorders, this compound inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, which are responsible for the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide are dependent on the disease being treated. In cancer, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neurological disorders, this compound inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, leading to the prevention of disease progression.
实验室实验的优点和局限性
The advantages of using 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide in lab experiments include its potent activity against various diseases and its synthetic accessibility. However, the limitations of using this compound include its poor solubility in water and its potential toxicity at high doses.
未来方向
The future directions for 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide research include the development of more potent analogs with improved solubility and reduced toxicity. Further studies are also needed to investigate the potential of this compound in treating other diseases such as diabetes and cardiovascular diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development.
In conclusion, 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide is a synthetic compound that has shown potential in treating various diseases. Its mechanism of action involves the inhibition of various enzymes and proteins involved in disease pathogenesis. While this compound has its advantages and limitations, further research is needed to fully understand its potential in treating diseases and developing new drugs.
合成方法
The synthesis of 4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide involves the reaction of 2-bromobenzyl bromide with thiophene-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with phenylmagnesium bromide to obtain the final product.
科学研究应用
4-benzyl-N-(2-bromophenyl)-5-phenyl-3-thiophenecarboxamide has been extensively studied for its potential in treating cancer, inflammation, and neurological disorders. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, this compound has shown potential in treating Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.
属性
IUPAC Name |
4-benzyl-N-(2-bromophenyl)-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNOS/c25-21-13-7-8-14-22(21)26-24(27)20-16-28-23(18-11-5-2-6-12-18)19(20)15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRIHKFRVHLMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

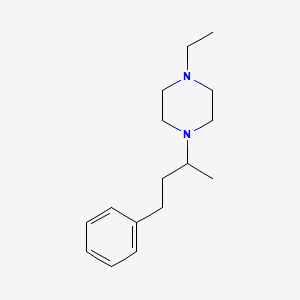
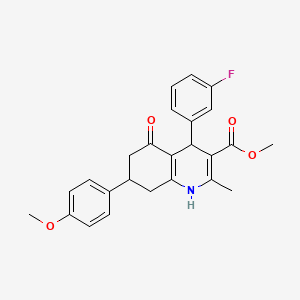
![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
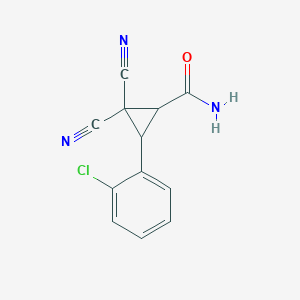
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
![4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5089871.png)

![1-(4-fluorobenzyl)-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5089888.png)
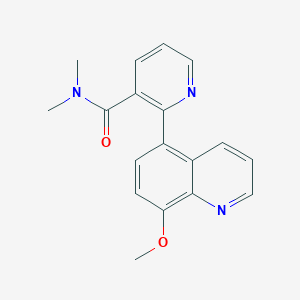
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5089918.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5089923.png)
![methyl 4-[5-[2-(benzyloxy)-5-bromobenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5089932.png)